molecular formula C18H25N3O4 B2581986 N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide CAS No. 1351641-64-9

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide

Cat. No.: B2581986
CAS No.: 1351641-64-9
M. Wt: 347.415
InChI Key: VPMWDIOAARDMBS-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a synthetic organic compound with the molecular formula C18H25N3O4. This compound is characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by an oxalyl group. The compound also contains a cyclohexyl group and a hydroxyethyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with 2-cyclohexyl-2-hydroxyethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of 3-acetamidophenylamine by acetylation of 3-aminophenol.

    Step 2: Reaction of 3-acetamidophenylamine with oxalyl chloride to form the intermediate 3-acetamidophenyl oxalyl chloride.

    Step 3: Reaction of the intermediate with 2-cyclohexyl-2-hydroxyethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new amide derivatives with different functional groups.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-acetamidophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(3-acetamidophenyl)-N2-(2-cyclohexyl)oxalamide
  • N1-(3-aminophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide

Uniqueness

N1-(3-acetamidophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is unique due to the presence of both the cyclohexyl and hydroxyethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-12(22)20-14-8-5-9-15(10-14)21-18(25)17(24)19-11-16(23)13-6-3-2-4-7-13/h5,8-10,13,16,23H,2-4,6-7,11H2,1H3,(H,19,24)(H,20,22)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWDIOAARDMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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